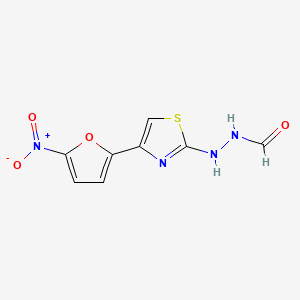![molecular formula C10H9F6N3S B1229908 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide CAS No. 24095-80-5](/img/structure/B1229908.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a hydrazinecarbothioamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with N-methylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide: Used as a chiral thiourea organocatalyst.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide core, which imparts distinct reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
24095-80-5 |
|---|---|
Molekularformel |
C10H9F6N3S |
Molekulargewicht |
317.26 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)anilino]-3-methylthiourea |
InChI |
InChI=1S/C10H9F6N3S/c1-17-8(20)19-18-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4,18H,1H3,(H2,17,19,20) |
InChI-Schlüssel |
ORMMCUAXJAUNIG-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
| 24095-80-5 | |
Synonyme |
1-(3,5-bis(trifluoromethyl)phenyl)-4-methylthiosemicarbazide CIBA 2696-Go CIBA 2696Go CIBA-2696Go |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1229838.png)
![1,4-Dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione](/img/structure/B1229840.png)



![1-(4-Chlorophenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]urea](/img/structure/B1229845.png)

![5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B1229847.png)

